Flutropium
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Overview
Description
Flutropium is a carboxylic ester resulting from the formal condensation of the carboxy group of hydroxy(diphenyl)acetic acid with the hydroxy group of (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane . Its bromide salt is used as a drug for the treatment of asthma and chronic obstructive pulmonary disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flutropium is synthesized through the formal condensation of hydroxy(diphenyl)acetic acid with (3-endo,8-syn)-8-(2-fluoroethyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
The industrial production of this compound bromide involves the synthesis of the base compound followed by its conversion to the bromide salt. This process ensures the compound’s stability and efficacy for medical applications .
Chemical Reactions Analysis
Types of Reactions
Flutropium undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group in this compound can be oxidized under specific conditions.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: The oxidation of the tertiary alcohol group can lead to the formation of ketones or carboxylic acids.
Substitution: Substitution reactions can result in the replacement of the fluoroethyl group with other functional groups.
Scientific Research Applications
Flutropium has several scientific research applications, including:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Industry: Utilized in the development of inhalation therapies and bronchodilators.
Mechanism of Action
Flutropium acts as an anticholinergic agent by blocking the action of acetylcholine on muscarinic receptors in the smooth muscle of the airways . This inhibition prevents the contraction of these muscles, leading to bronchodilation and improved airflow. The prolonged duration of action, typically around 24 hours, makes it suitable for maintenance therapy .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another anticholinergic agent used for similar therapeutic purposes.
Ipratropium: A short-acting anticholinergic bronchodilator.
Tiotropium: A long-acting anticholinergic bronchodilator used for maintenance therapy in chronic obstructive pulmonary disease.
Uniqueness of Flutropium
This compound is unique due to its specific chemical structure, which provides a longer duration of action compared to other anticholinergic agents. Its efficacy in treating respiratory conditions with minimal side effects makes it a valuable therapeutic option .
Properties
CAS No. |
754131-59-4 |
---|---|
Molecular Formula |
C24H29FNO3+ |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
[(1R,5S)-8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H29FNO3/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22,28H,12-17H2,1H3/q+1/t20-,21+,22?,26? |
InChI Key |
OATDVDIMNNZTEY-MYWYYWIJSA-N |
Isomeric SMILES |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF |
754131-59-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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